molecular formula C5H7NO4 B082990 Methyl 2-oxo-1,3-oxazolidine-5-carboxylate CAS No. 15042-69-0

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

Cat. No. B082990
CAS RN: 15042-69-0
M. Wt: 145.11 g/mol
InChI Key: YOAIRDDVWDKCTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidine-2,4-diones, which share a core structure with Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, can be efficiently achieved through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This method utilizes atmospheric carbon dioxide and offers a transition-metal-free approach under mild conditions, providing access to a variety of oxazolidine-2,4-diones in a one-pot fashion (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of related oxazolidine compounds has been extensively studied, revealing insights into their three-dimensional conformations. For example, pseudopeptide foldamers constructed from benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate have been shown to adopt a helical conformation stabilized by intramolecular hydrogen bonds, demonstrating the potential of these structures as templates for various applications (Tomasini et al., 2003).

Chemical Reactions and Properties

Oxazolidinones, including those related to Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, exhibit a range of chemical reactivities that enable their use in diverse synthetic transformations. For instance, the iodine-catalyzed decarboxylative domino reaction provides an efficient pathway to synthesize highly substituted oxazoles from aryl methyl ketones, β-keto esters, or styrenes in combination with α-amino acids, showcasing the versatility of oxazolidinones in chemical synthesis (Xu et al., 2013).

Physical Properties Analysis

The physical properties of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate and related compounds are crucial for their application in synthesis and material science. Although specific data on the physical properties of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate were not directly available, research on similar oxazolidinones suggests that these compounds are generally stable under standard conditions and can be manipulated in various organic solvents, facilitating their use in a wide range of chemical reactions.

Chemical Properties Analysis

The chemical properties of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, such as reactivity, stability, and functional group compatibility, are foundational to its application in synthetic chemistry. The oxazolidinone ring system is known for its utility as a protective group for 1,2-amino alcohols and for its role as a chiral auxiliary in asymmetric synthesis. The versatility of this compound is further demonstrated by its reactivity in forming C-N bonds and its use in the synthesis of complex molecules (Feroci et al., 2005).

Scientific Research Applications

Synthesis of Functionalized Oxazolidines

  • Scientific Field: Organic Chemistry
  • Summary of Application: Oxazolidine rings are important structural units of many biologically active compounds. They also serve as key intermediates to produce many useful chemical compounds . In the last decade, various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .
  • Methods of Application: The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
  • Results or Outcomes: The synthesis of functionalized oxazolidines has been successful and has led to the production of many useful chemical compounds .

Advancements in the Synthesis of Oxazolines

  • Scientific Field: Organic Chemistry
  • Summary of Application: Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. Many oxazoline-based ring structures presently available are noticeable for their biological activities .
  • Methods of Application: Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
  • Results or Outcomes: Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

Production of Biologically Active Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Oxazolidine rings are important structural units of many biologically active compounds . They are used in the production of various drugs and medicines .
  • Methods of Application: The production involves multicomponent reactions of 1,2-amino alcohols .
  • Results or Outcomes: The production of these biologically active compounds has been successful and they are used in various medicinal applications .

Synthesis of N-Propargyloxazolidines

  • Scientific Field: Organic Chemistry
  • Summary of Application: N-Propargyloxazolidines are synthesized using 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids .
  • Methods of Application: The synthesis involves a metal-free domino cyclization/decarboxylative coupling .
  • Results or Outcomes: A series of substrates were allowed to engage in this mild and straightforward reaction, giving good to excellent yields of the target products .

Synthesis of Oxazolines

  • Scientific Field: Organic Chemistry
  • Summary of Application: Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It has a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
  • Methods of Application: The synthesis of oxazolines involves various synthetic protocols based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
  • Results or Outcomes: The synthesis of oxazolines has been successful and has led to the production of many useful chemical compounds .

Production of 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidine-5-yl}-methyl)-2-thiophene Carboxamide

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: This compound is a novel polymorphous form and the amorphous form of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidine-5-yl}-methyl)-2-thiophene carboxamide . It is used for fighting diseases .
  • Methods of Application: The methods for the production of this compound are not specified in the source .
  • Results or Outcomes: The production of this compound has been successful and it is used in various medicinal applications .

Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes

  • Scientific Field: Organic Chemistry
  • Summary of Application: A wide range of 1,3-oxazolidines and 1,3-oxazinanes are synthesized in high yields and with excellent enantioselectivities .
  • Methods of Application: The synthesis proceeds in the presence of a chiral magnesium phosphate catalyst via the formation of hemiaminal intermediates obtained by the enantioselective addition of respective alcohols to imines followed by intramolecular cyclization under mildly basic conditions .
  • Results or Outcomes: The synthesis of 1,3-oxazolidines and 1,3-oxazinanes has been successful and has led to the production of many useful chemical compounds .

Safety And Hazards

The safety information for “Methyl 2-oxo-1,3-oxazolidine-5-carboxylate” includes Hazard Statements H315, H319, H335 . This indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

properties

IUPAC Name

methyl 2-oxo-1,3-oxazolidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAIRDDVWDKCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,3-oxazolidine-5-carboxylate

CAS RN

15042-69-0
Record name methyl 2-oxo-1,3-oxazolidine-5-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of (2R,3S)-3-amino-3-(3,4-difluorophenyl)-2-hydroxypropionic acid methyl ester (5.8 g, 25 mmol) in 250 mL tetrahydrofuran at 0° C. was added N,N-diisopropylethylamine (8.75 mL, 50 mmol) and triphosgene (2.48 g, 8.4 mmol). The reaction was stirred at 0° C. for 30 min when it was poured over ethyl acetate (200 mL) and saturated sodium carbonate solution (100 mL). The layers were separated, the organic layer washed with saturated sodium carbonate solution (1×100 mL), dried with magnesium sulfate, and concentrated in vacuo to provide a pale yellow oil. The material svas triturated with 25% ethyl acetate/hexane to provide (4S,5R)-4-(3,4-difluorophen)fl)-2-oxo-oxazolidine-5-carboxylic acid methyl ester. The recovered mother liquor was passed through silica (50% ethyl acetate/hexane) to give additional product.
Name
(2R,3S)-3-amino-3-(3,4-difluorophenyl)-2-hydroxypropionic acid methyl ester
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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